The synthesis of 3-(Methylsulfamoyl)thiophene-2-carboxylic acid typically involves several key steps:
These methods highlight the versatility of synthetic routes available for producing this compound, emphasizing both efficiency and yield.
The molecular structure of 3-(Methylsulfamoyl)thiophene-2-carboxylic acid can be described as follows:
CNS(=O)(=O)c1ccsc1C(=O)O.The presence of both the sulfonamide and carboxylic acid groups contributes to the compound's chemical reactivity and potential biological activity .
3-(Methylsulfamoyl)thiophene-2-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for developing new derivatives or analogs that may exhibit enhanced pharmacological properties.
The mechanism of action of 3-(Methylsulfamoyl)thiophene-2-carboxylic acid primarily relates to its role as an impurity in Tenoxicam:
The specific contributions of this compound to pharmacological effects remain an area for further research.
The physical and chemical properties of 3-(Methylsulfamoyl)thiophene-2-carboxylic acid include:
These properties are significant for determining how the compound behaves in biological systems and its suitability for various applications.
3-(Methylsulfamoyl)thiophene-2-carboxylic acid has several important applications:
These applications underscore its relevance in both academic research and industrial pharmaceutical development.
The compound is systematically named as 3-[(methylamino)sulfonyl]thiophene-2-carboxylic acid, as ratified by chemical suppliers and standards organizations [5]. This nomenclature precisely defines:
Table 1: Nomenclature and Identifiers
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 3-[(Methylamino)sulfonyl]thiophene-2-carboxylic acid |
| CAS Registry Number | 64527-92-0 |
| Molecular Formula | C₆H₇NO₄S₂ |
| SMILES | CNS(=O)(=O)c1ccsc1C(=O)O |
| InChI Key | NVUNRWVGRDVKGV-UHFFFAOYSA-N |
The electron-withdrawing nature of both carboxylic acid and methylsulfamoyl groups significantly perturbs the thiophene ring’s electronic structure. Computational analyses indicate:
While experimental crystallographic data for this specific compound is absent in the surveyed literature, related structural inferences can be drawn:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 2: Key FT-IR Vibrational Modes
| Vibration Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| O–H stretch | 3300–2500 (broad) | Carboxylic acid dimer |
| C=O stretch | 1690–1720 | Carboxylic acid carbonyl |
| S=O asymmetric stretch | 1330–1350 | Sulfonamide |
| S=O symmetric stretch | 1140–1160 | Sulfonamide |
| C–O stretch | 1210–1320 | Carboxylic acid |
Fourier-Transform Infrared (FT-IR) Spectroscopy confirms functional groups via:
Electron-impact mass spectrometry of the compound (MW = 221.25 g/mol) would likely exhibit:
Density functional theory (DFT) simulations predict:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1